molecular formula C18H21N3O4S B3013029 [2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide CAS No. 919052-81-6

[2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide

Cat. No. B3013029
CAS RN: 919052-81-6
M. Wt: 375.44
InChI Key: GASMXXYTQZHAJG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The piperidylsulfonyl group would introduce a five-membered ring into the structure, and the phenyl and pyridyl groups would introduce aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of several different functional groups means that it could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a carboxamide group could potentially allow for hydrogen bonding, influencing the compound’s solubility and boiling point .

Scientific Research Applications

Applications in Synthesis of N-heterocycles

Sulfinamides, closely related to sulfonyl functionalities, play a significant role in the stereoselective synthesis of amines and their derivatives, particularly N-heterocycles such as piperidines, pyrrolidines, and azetidines. These compounds are crucial structural motifs in many natural products and therapeutically relevant compounds, offering pathways to diverse pharmacologically active molecules (Philip et al., 2020).

Anti-inflammatory Effects of Sulfonyl Compounds

Glibenclamide, a sulfonylurea, demonstrates significant anti-inflammatory effects in various diseases, including central nervous system injuries, by blocking specific channels and reducing pro-inflammatory mediators. This highlights the potential of sulfonyl-containing compounds like "[2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide" in therapeutic applications targeting inflammation (Zhang et al., 2017).

Role in Environmental Degradation

The presence of sulfonyl and carboxamide functionalities in environmental pollutants, such as polyfluoroalkyl chemicals, underscores the importance of understanding their degradation pathways. Research into microbial degradation of these compounds provides insights into environmental fate, effects, and remediation strategies, relevant to the broader context of chemical pollution (Liu & Avendaño, 2013).

Impact on Tumor Growth

Sulfonylureas, including glibenclamide, have been investigated for their effects on tumor growth, demonstrating potential as therapeutic agents against cancer. This area of research is pivotal in exploring new cancer treatments, suggesting a possible application area for compounds with similar functionalities (Pasello et al., 2013).

Mechanism of Action

Safety and Hazards

Without specific safety data on this compound, it’s difficult to provide detailed information on its potential hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

The potential applications and future directions for this compound would likely depend on its specific physical and chemical properties, as well as its biological activity. Further studies would be needed to explore these aspects .

properties

IUPAC Name

2-methoxy-5-piperidin-1-ylsulfonyl-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-25-16-9-8-14(26(23,24)21-11-5-2-6-12-21)13-15(16)18(22)20-17-7-3-4-10-19-17/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASMXXYTQZHAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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